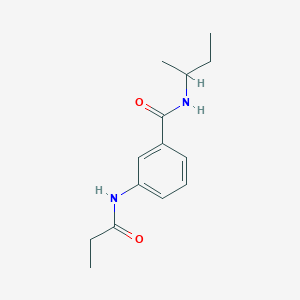![molecular formula C19H19N3O3S B267537 N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267537.png)
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea, also known as BMH-21, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMH-21 belongs to the class of thiourea compounds and has been found to exhibit promising anticancer properties.
Applications De Recherche Scientifique
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also been found to inhibit the growth of cancer cells in animal models, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves the inhibition of the DNA damage response pathway, which is crucial for cancer cell survival. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to inhibit the activity of the ataxia-telangiectasia mutated (ATM) protein kinase, which is a key regulator of the DNA damage response pathway. Inhibition of ATM leads to the accumulation of DNA damage, which triggers cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is its potent anticancer activity against a wide range of cancer cell lines. It has also been found to be effective in animal models, making it a potential candidate for cancer therapy. However, one of the limitations of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is its low solubility in water, which may limit its use in some experimental settings.
Orientations Futures
There are several future directions for the research on N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea as a combination therapy with other anticancer agents. Furthermore, the development of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea analogs with improved solubility and pharmacokinetic properties may enhance its potential as a cancer therapeutic agent. Finally, the investigation of the mechanism of action of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea in more detail may lead to the development of new therapeutic strategies for cancer treatment.
Conclusion:
In conclusion, N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a synthetic compound with promising anticancer properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a potential candidate for cancer therapy. The inhibition of the DNA damage response pathway by N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a key mechanism of its anticancer activity. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, its low solubility in water may limit its use in some experimental settings. Future research on N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea should focus on the development of more efficient synthesis methods, investigation of its potential as a combination therapy, development of analogs with improved properties, and investigation of its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves the reaction of 3-(4-morpholinylcarbonyl)phenyl isothiocyanate with benzoyl hydrazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea in high yield and purity.
Propriétés
Nom du produit |
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea |
|---|---|
Formule moléculaire |
C19H19N3O3S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H19N3O3S/c23-17(14-5-2-1-3-6-14)21-19(26)20-16-8-4-7-15(13-16)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2,(H2,20,21,23,26) |
Clé InChI |
OEPHFERUCSNESM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B267454.png)
![2-(3-methylphenoxy)-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B267456.png)
![3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267460.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267461.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]acetamide](/img/structure/B267462.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267463.png)
![3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B267466.png)
![N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B267468.png)
![N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267471.png)
![3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267472.png)
![N-[(4-chlorophenyl)acetyl]-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267473.png)
![N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267474.png)
![3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267475.png)
